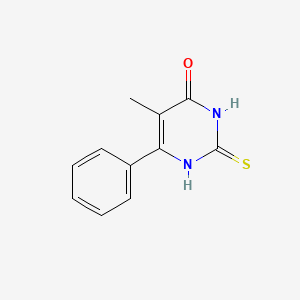

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Description

Properties

IUPAC Name |

5-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7-9(8-5-3-2-4-6-8)12-11(15)13-10(7)14/h2-6H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBCLHOWEVRVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves the reaction of aromatic aldehydes with ethyl acetoacetate and thiourea. The reaction is carried out in the presence of a catalyst, such as [Dsbim]Cl, at elevated temperatures (around 80°C) with continuous stirring . The progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfanylidene group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one serves as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules.

Biology

Research has indicated that this compound possesses potential biological activities , particularly:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

- Anticancer Activity: Preliminary investigations suggest that it may have anticancer properties, making it a candidate for further drug development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications . Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases. The mechanism of action typically involves binding to enzymes or receptors to modulate their activity.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties can be harnessed in the formulation of specialty chemicals and novel materials.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 2: Hydrogen-Bonding Patterns in Selected Derivatives

The target compound’s crystal packing is dominated by N–H···S hydrogen bonds, forming extended chains, whereas fluorophenyl derivatives exhibit additional C–F···H–C interactions that stabilize layered architectures . These differences highlight the role of substituents in modulating supramolecular assembly.

Biological Activity

5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS: 109942-16-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H12N2OS. It features a tetrahydropyrimidine ring with a sulfanylidene group, contributing to its unique biological activity.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, Gülten Şirin Gezer et al. synthesized a series of tetrahydropyrimidine derivatives and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives showed potent activity against various bacterial strains, suggesting that the sulfanylidene moiety enhances the antimicrobial potential of these compounds .

Antitumor Effects

Studies have highlighted the antitumor properties of related pyrimidine compounds. The presence of the thio group in the structure is believed to play a crucial role in inhibiting cancer cell proliferation. For example, derivatives similar to 5-Methyl-6-phenyl-2-sulfanylidene have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that 5-Methyl-6-phenyl-2-sulfanylidene may possess similar anti-inflammatory activities .

The biological activity of 5-Methyl-6-phenyl-2-sulfanylidene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as COX and lipoxygenase.

- Cell Cycle Modulation : It can affect cell cycle progression in cancer cells, leading to increased apoptosis.

- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.

Study 1: Antimicrobial Efficacy

In a study conducted by Gülten Şirin Gezer et al., several derivatives were synthesized using a one-pot three-component Biginelli condensation reaction. The antimicrobial activities were assessed against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Moderate |

| Compound B | 16 | Strong |

| Compound C | 64 | Weak |

Study 2: Antitumor Activity

A separate investigation into the antitumor effects revealed that a related compound induced apoptosis in human breast cancer cells (MCF-7). This study utilized flow cytometry to analyze cell cycle changes and apoptosis markers.

| Treatment | Apoptosis Rate (%) | Cell Cycle Arrest (%) |

|---|---|---|

| Control | 5 | 50 |

| Compound D | 25 | 70 |

Q & A

Q. What are the common synthetic routes for 5-methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one, and how can reaction conditions be optimized for yield?

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the structural features of this compound?

Q. How does the crystal packing and hydrogen bonding network revealed by X-ray diffraction influence the compound's stability and intermolecular interactions?

Methodological Answer: The triclinic crystal structure (P1 space group) shows intermolecular N–H···S and C–H···O hydrogen bonds, forming a 3D network . These interactions:

- Enhance thermal stability: Melting points >200°C are observed due to strong packing .

- Guide co-crystallization: Co-formers with complementary H-bond donors (e.g., carboxylic acids) improve solubility without disrupting the core structure.

Q. What strategies can resolve discrepancies in reported biological activities between 2-sulfanylidene and 2-oxo derivatives of tetrahydropyrimidinones?

Q. How does the introduction of electron-withdrawing substituents (e.g., -CF₃, -F) on the phenyl ring modulate the compound's electronic environment and bioactivity?

Methodological Answer: Substituents alter electron density and dipole moments:

- -CF₃ groups (): Increase lipophilicity (logP +0.5) and enhance membrane penetration, boosting antifungal activity .

- -F groups ( ): Polarize the aromatic ring, improving hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase) . Method: Use Hammett constants (σ) to correlate substituent effects with IC₅₀ values.

Q. What methodological approaches are recommended for assessing the impact of N-alkylation or acylation on the compound's pharmacokinetic properties?

Methodological Answer:

- Synthetic modification: Introduce acetyl or ethyl groups at the N-position (e.g., ) .

- ADME profiling:

- Solubility: Shake-flask method in pH 7.4 buffer.

- Permeability: Caco-2 cell monolayer assay.

- Metabolic stability: Microsomal incubation with LC-MS analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.